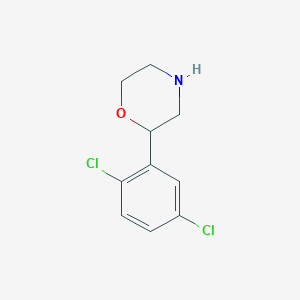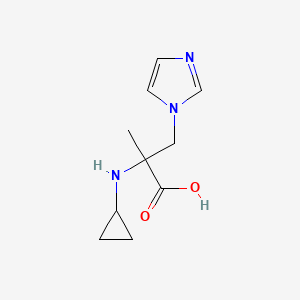
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features both cyclopropylamino and imidazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an ester or acid chloride, to form the desired amide.
Final assembly: The imidazole and cyclopropylamino groups are then coupled to a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyclopropylamino group can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the cyclopropylamino group.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The imidazole ring can act as a nucleophile or base, participating in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(Cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoic acid: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer specific chemical reactivity and potential biological activity. The combination of these groups in a single molecule allows for diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(9(14)15,12-8-2-3-8)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
BRTMFSKIRLMJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CN=C1)(C(=O)O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


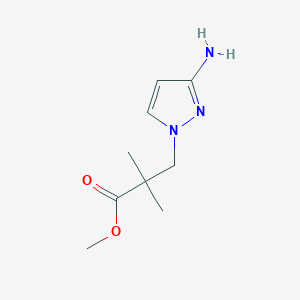
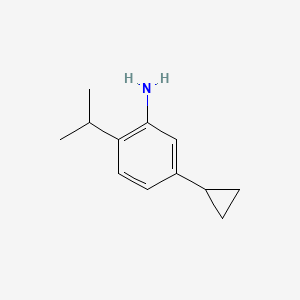

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
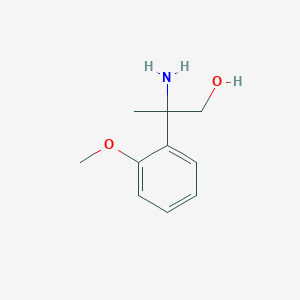
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
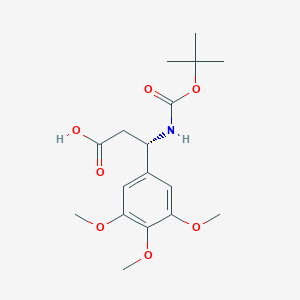
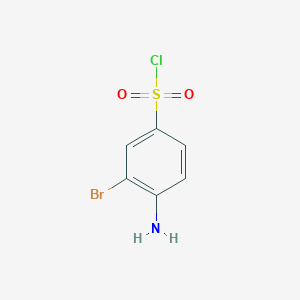
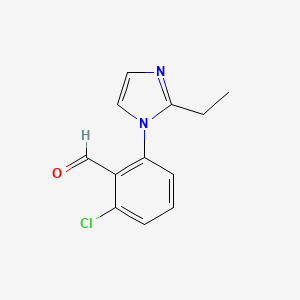
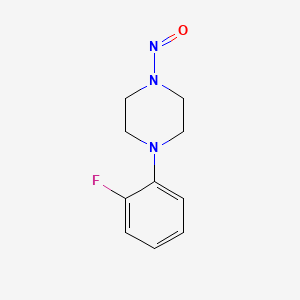


![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
